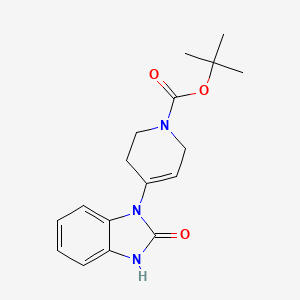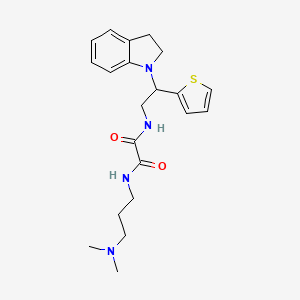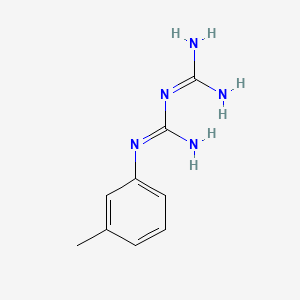
N-(3-methylphenyl)imidodicarbonimidic diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methylphenyl)imidodicarbonimidic diamide” is an organic compound that belongs to the class of guanidines . It is used in the field of chemistry as a building block .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-methylphenyl)imidodicarbonimidic diamide” such as melting point, boiling point, and density were not found in the sources .Applications De Recherche Scientifique
Polymer Chemistry :
- Aromatic poly(amide-imide)s derived from imide ring-containing diamides have been synthesized, showing properties like high solubility in various organic solvents, good thermal stability, and the ability to form transparent and flexible films (Behniafar & Haghighat, 2006).
- Novel aromatic polyimides have been developed using imides like N-(3-methylphenyl)imidodicarbonimidic diamide, with applications in high-performance materials due to their good solubility and thermal properties (Yan et al., 2006).
Material Science :
- Poly(amide-imide)s bearing different linkages such as ether, sulfur, and trifluoromethyl have been prepared using imide-based compounds, showing outstanding solubility, thermal stability, and low refractive indexes, making them suitable for various advanced material applications (Shockravi et al., 2009).
Analytical Chemistry :
- Imides have been used in the development of diffusion-ordered two-dimensional nuclear magnetic resonance spectroscopy, providing insights into the behavior of compounds like N-(3-methylphenyl)imidodicarbonimidic diamide in various solvents (Morris & Johnson, 1992).
Biochemistry and Pharmacology :
- Studies have examined the antibacterial activity of imides, including N-(3-methylphenyl)imidodicarbonimidic diamide, against bacteria like E. coli and S. aureus, indicating potential applications in antimicrobial treatments (Cechinel Filho et al., 1994).
Electrochemistry :
- The immobilization of enzymes like glucose oxidase and polyphenol oxidase in conducting polymer matrices incorporating imide compounds has been studied for applications in biosensors and bioelectronic devices (Cil et al., 2007).
Catalysis :
- Imido compounds have been explored in palladium-catalyzed syntheses of heterocycles like benzimidazoles and quinazolinones, highlighting their utility in organic synthesis and drug discovery (Sadig et al., 2012).
Safety And Hazards
The compound has several safety precautions associated with it. For instance, it should be kept away from heat/sparks/open flames/hot surfaces and should not be sprayed on an open flame or other ignition source . It should also be kept/stored away from clothing/combustible materials . Contact with air and water should be avoided due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed and handled under inert gas . It should not be subjected to grinding/shock/friction . Moreover, it should not be inhaled or come into contact with eyes, skin, or clothing . It should also be avoided during pregnancy/while nursing .
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(3-methylphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-6-3-2-4-7(5-6)13-9(12)14-8(10)11/h2-5H,1H3,(H6,10,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHPNABTZSOBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C(N)N=C(N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)imidodicarbonimidic diamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)
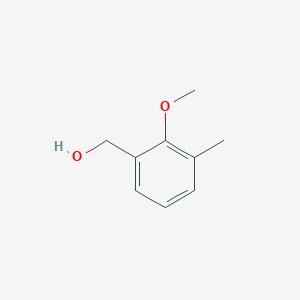
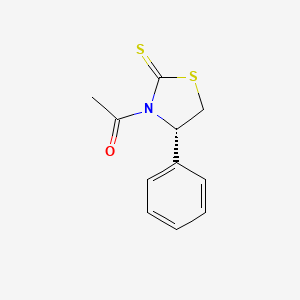
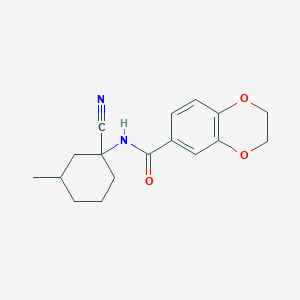
![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)
![(1R,5S)-8-(2-methoxyethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2887647.png)
![6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2887649.png)
![N-(4-ethylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B2887651.png)
![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B2887654.png)
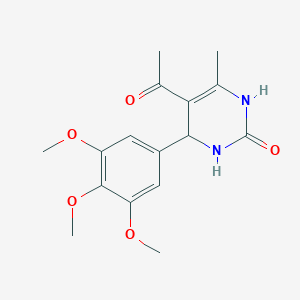
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2887657.png)
